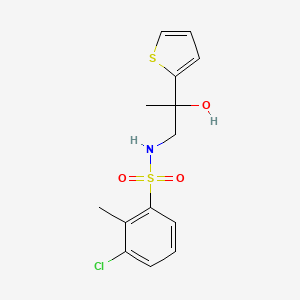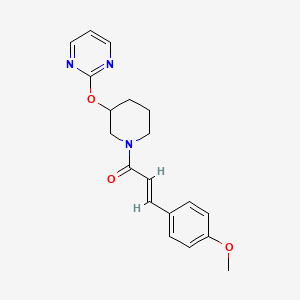
(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the intermediate.
Piperidine Derivative Formation: The intermediate is then reacted with a piperidine derivative, which has been functionalized with a pyrimidin-2-yloxy group.
Final Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the desired product. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. Alternatively, it could bind to a receptor, modulating its activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-hydroxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(4-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a chloro group instead of a methoxy group.
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridin-2-yloxy group instead of a pyrimidin-2-yloxy group.
Uniqueness
The uniqueness of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-8-5-15(6-9-16)7-10-18(23)22-13-2-4-17(14-22)25-19-20-11-3-12-21-19/h3,5-12,17H,2,4,13-14H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPDOFQMTGHDSI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)
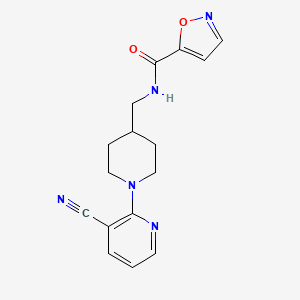
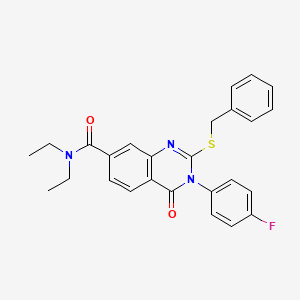
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)

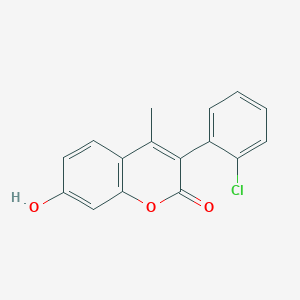
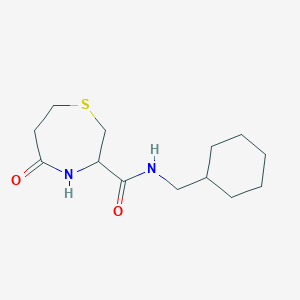
![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)
![1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B2569486.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2569487.png)
![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
